2-OHOA vs. Temozolomide in Glioma Xenografts: Superior Tumor Control and Absence of Relapse Following Treatment Cessation
In a head-to-head comparison using a human glioma SF767 xenograft model in nude mice, 2-OHOA (600 mg/kg, p.o., daily, 60 days) demonstrated greater tumor growth inhibition than the standard-of-care alkylating agent temozolomide (TMZ; 80 mg/kg, p.o., daily). The critical differentiation emerged during the 21-day post-treatment monitoring period: tumors in TMZ-treated animals resumed aggressive growth, whereas no tumor relapse was observed in any 2-OHOA-treated animal [1]. In an orthotopic glioma model, oral 2-OHOA eliminated glioma cell tumors completely in three of five mice, with only scant residual cells in the remaining two, while TMZ-treated animals retained larger, more immunoreactive tumors [1]. In vitro, 2-OHOA inhibited proliferation of SF767, U118, A172, and T98G glioma cell lines in a time- and concentration-dependent manner, and TMZ failed to eliminate all cancer cells in culture, exhibiting lower efficacy [1].
| Evidence Dimension | Tumor relapse after 60-day treatment cessation (SF767 xenograft, 21-day follow-up) |
|---|---|
| Target Compound Data | No tumor relapse observed in any 2-OHOA-treated animal |
| Comparator Or Baseline | Temozolomide (TMZ, 80 mg/kg/day p.o.): aggressive tumor regrowth in all animals following treatment cessation |
| Quantified Difference | Qualitative binary outcome: relapse (TMZ) vs. no relapse (2-OHOA); orthotopic model: complete tumor elimination in 3/5 mice (2-OHOA) vs. tumor reduction but persistence (TMZ) |
| Conditions | Human SF767 glioma xenograft in nude mice; 600 mg/kg 2-OHOA p.o. daily, 60 days; orthotopic human glioma model; in vitro glioma panel (SF767, U118, A172, T98G) |
Why This Matters
The absence of tumor relapse following 2-OHOA treatment cessation is a clinically decisive differentiation from TMZ, the reference standard for glioma, where relapse is universal and limits median survival gains to approximately 2.5 months; this directly informs procurement for both preclinical relapse-model studies and translational programs where treatment durability is a key endpoint.
- [1] Terés S, Lladó V, Higuera M, et al. 2-Hydroxyoleate, a nontoxic membrane binding anticancer drug, induces glioma cell differentiation and autophagy. Proc Natl Acad Sci U S A. 2012;109(22):8489-8494. doi:10.1073/pnas.1118349109 View Source
